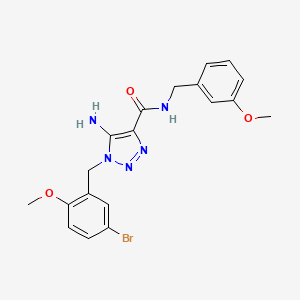

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with amino, bromo, and methoxybenzyl groups, which may contribute to its unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) under mild conditions.

Introduction of Substituents: The amino, bromo, and methoxybenzyl groups are introduced through various substitution reactions. For example, the bromo group can be introduced via bromination using bromine or N-bromosuccinimide (NBS).

Amidation: The carboxamide group is typically introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily at reactive functional groups, including the amino (-NH₂) and methoxy (-OCH₃) moieties.

| Reagent | Conditions | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic/aqueous, reflux | Oxidized derivatives (e.g., nitro groups) |

| Chromium trioxide (CrO₃) | Basic conditions | Carbonyl-containing derivatives |

These reactions are monitored using thin-layer chromatography (TLC) and confirmed via NMR spectroscopy.

Reduction Reactions

Reduction targets the carboxamide (-CONH₂) group and the triazole ring.

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, 0°C–RT | Alcohol (-CH₂OH) or amine derivatives |

| Sodium borohydride (NaBH₄) | Aqueous ethanol, RT | Reduced triazole derivatives |

The carboxamide group is particularly reactive under these conditions, yielding bioactive intermediates.

Substitution Reactions

The compound exhibits reactivity at the bromine-substituted benzyl group and the triazole ring.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Nucleophilic substitution | Amines, alkyl halides | Basic conditions, heat | Triazole derivatives with altered substituents |

| Electrophilic substitution | Cyanocarboimidates | Lewis acids (e.g., AlMe₃) | Substituted benzyl groups |

Solid-phase synthesis methods, such as those involving dithiocarbazate linkers, enable controlled substitution on the triazole core .

Reaction Monitoring and Characterization

Key analytical techniques include:

Mechanistic Insights

The triazole scaffold’s stability and electron-rich nature enable diverse reactivity. For example:

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds containing the triazole moiety have shown promising anticancer properties. For instance, studies have evaluated similar compounds against various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- K-562 (Chronic Myeloid Leukemia)

However, specific studies on this compound have reported limited cytotoxic effects against these cell lines within the tested concentration ranges. Further investigation is necessary to explore its full potential in cancer treatment.

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes, particularly protein kinases such as:

- CDK2/Cyclin E

- Abl Kinase

While some derivatives of triazole exhibit inhibitory effects on these kinases, the specific compound did not demonstrate significant inhibitory activity in preliminary studies. This suggests that while it may have potential as an enzyme inhibitor, further optimization of its structure may be required to enhance this property .

Case Study 1: Anticancer Screening

In a study aimed at screening various triazole derivatives for anticancer activity, the compound was included in a panel of tests against established cancer cell lines. Results indicated that while some related compounds exhibited significant cytotoxicity, this specific compound did not achieve the same level of efficacy. This highlights the need for structural modifications to improve its therapeutic potential.

Case Study 2: Enzyme Inhibition Assays

Another research effort focused on evaluating the enzyme inhibition potential of triazole derivatives. The compound was tested alongside others for its ability to inhibit CDK2 and Abl kinase activities. The findings suggested that while some analogs showed promise, this particular compound's activity was below the threshold needed for therapeutic application. This emphasizes the importance of further chemical exploration to enhance its inhibitory capabilities .

Mécanisme D'action

The mechanism of action of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is not well-documented. triazole derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Triazole: The parent compound of the triazole family, known for its stability and biological activity.

5-amino-1-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: A similar compound with a different substitution pattern, which may result in different biological properties.

5-amino-1-(4-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Another analog with a different position of the bromo group.

Uniqueness

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.

- Common Name : this compound

- CAS Number : 899981-90-9

- Molecular Formula : C19H20BrN5O3

- Molecular Weight : 446.3 g/mol

Anticancer Activity

Research indicates that compounds within the triazole class exhibit significant anticancer properties. Specifically, derivatives similar to this compound have been evaluated for their efficacy against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis and inhibition of proliferation |

| MDA-MB-231 | TBD | Potentially through aromatase inhibition |

In a study examining triazole derivatives, several compounds demonstrated potent inhibition of cancer cell growth, with specific emphasis on breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth.

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial properties. Similar triazole derivatives have been shown to exhibit activity against a range of pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Significant efficacy |

| Escherichia coli | Moderate efficacy |

| Pseudomonas aeruginosa | Variable efficacy |

The antimicrobial activity is attributed to the ability of triazoles to interfere with microbial cellular processes .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, this compound may possess additional pharmacological effects:

- Anti-inflammatory Properties : Some triazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Effects : The presence of methoxy groups in the structure may contribute to antioxidant activity, helping to mitigate oxidative stress in cells .

- Analgesic Effects : Preliminary studies suggest potential pain-relieving properties linked to its structural analogs.

Case Studies

A notable case study evaluated a series of triazole derivatives similar to this compound for their anticancer properties. The study reported that specific substitutions on the benzyl moiety significantly enhanced antiproliferative activity against MCF-7 cells compared to unsubstituted analogs .

Propriétés

IUPAC Name |

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN5O3/c1-27-15-5-3-4-12(8-15)10-22-19(26)17-18(21)25(24-23-17)11-13-9-14(20)6-7-16(13)28-2/h3-9H,10-11,21H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMKFBDXPVWBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.